molecular formula C9H12O2 B1361827 2,5-Dimethoxytoluene CAS No. 24599-58-4

2,5-Dimethoxytoluene

Cat. No.: B1361827
CAS No.: 24599-58-4
M. Wt: 152.19 g/mol
InChI Key: IQISOVKPFBLQIQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Dimethoxytoluene plays a significant role in biochemical reactions. It is used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde . The compound interacts with various enzymes and proteins, including those involved in the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity and function. These interactions are essential for understanding the compound’s biochemical effects and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the optimal dosage to avoid toxic or adverse effects, ensuring the compound’s safe and effective use in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence the compound’s accumulation and activity in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxytoluene can be synthesized from 2-methylhydroquinone. The synthesis involves methylation of 2-methylhydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2,5-Dimethoxybenzaldehyde, 2,5-Dimethoxybenzoic acid.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: 2,5-Dimethoxy-4-nitrotoluene, 2,5-Dimethoxy-4-brom

Properties

IUPAC Name

1,4-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISOVKPFBLQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067005
Record name 2,5-Dimethoxytoluene
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

24599-58-4
Record name 2,5-Dimethoxytoluene
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Record name 2,5-Dimethoxytoluene
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Record name 2,5-Dimethoxytoluene
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Record name Benzene, 1,4-dimethoxy-2-methyl-
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Record name 2,5-Dimethoxytoluene
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Record name 2,5-dimethoxytoluene
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Record name 2,5-DIMETHOXYTOLUENE
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Synthesis routes and methods

Procedure details

A mixture of 12 g of methylhydroquinone, 45 g of potassium carbonate and 45 g of dimethyl sulphate in 300 ml of anhydrous acetone is heated to reflux for 4 days. After cooling, the reaction mixture is filtered and the filtrate is evaporated under vacuum. The residue is taken up in 150 ml of concentrated aqueous ammonia, the mixture is left stirring for 2 hours, diluted with water and extracted with DCM, the organic phase is dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H, eluting with a heptane/DCM (50:50; v/v) mixture. 12 g of the expected product are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-Dimethoxytoluene in the context of the provided research?

A: The research highlights this compound as a constituent of the essential oil extracted from Asarum heterotropoides Fr. var. mandshuricum (Maxim.) Kitag. [] This plant, native to China, is known for its medicinal properties, and its essential oil, rich in various compounds like this compound, is of particular interest.

Q2: How does light quality affect the accumulation of this compound in Asarum heterotropoides?

A: The study by [] demonstrated that specific light conditions can influence the production of essential oil and its components, including this compound, in Asarum heterotropoides. Exposing the plants to purple light or 50% sunlight led to a higher accumulation of this compound, likely by influencing photosynthetic rates and the activity of enzymes involved in its biosynthesis. Interestingly, blue and green light also showed potential for enhancing the levels of several essential oil compounds, although the specific impact on this compound was not explicitly described. [] This suggests that manipulating light conditions during cultivation could be a viable strategy to optimize the yield of specific essential oil components, including this compound, for potential applications in various industries.

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